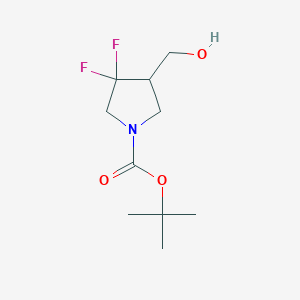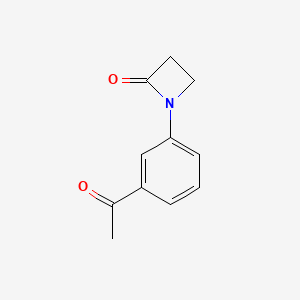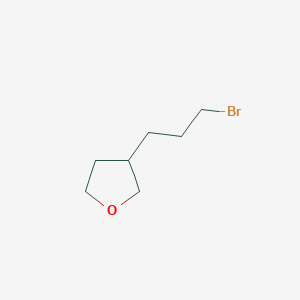![molecular formula C7H5BrClN3 B1375028 3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine CAS No. 1124321-36-3](/img/structure/B1375028.png)
3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine
Descripción general
Descripción
3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the imidazo[1,2-a]pyrazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of derivatives with potential biological activity.
Result of Action
Related compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The action, efficacy, and stability of 3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store this compound under an inert gas (nitrogen or Argon) at 2-8°C .
Análisis Bioquímico
Biochemical Properties
3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound has been observed to bind to certain proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, exposure to this compound can activate the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been shown to induce oxidative stress in certain cell types, resulting in the activation of antioxidant defense mechanisms and alterations in cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action involves the binding of this compound to specific biomolecules, such as DNA and proteins. The binding of this compound to DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription processes . Additionally, this compound has been shown to inhibit certain enzymes, such as topoisomerases, which play a critical role in DNA topology and cell division . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained activation of stress response pathways and gradual changes in gene expression profiles . These long-term effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, this compound has been observed to exert minimal toxic effects, while higher doses can lead to significant adverse outcomes, such as hepatotoxicity and nephrotoxicity . The threshold for toxicity varies depending on the species and the route of administration. It is crucial to determine the appropriate dosage range to minimize potential side effects while maximizing the compound’s therapeutic or experimental benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its biotransformation and excretion . The metabolic flux of this compound can be influenced by the presence of other substrates or inhibitors of cytochrome P450 enzymes, highlighting the complexity of its metabolic interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its efflux from cells . Additionally, the distribution of this compound within tissues can be influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize predominantly in the nucleus, where it can interact with DNA and nuclear proteins . The presence of specific targeting signals or post-translational modifications may facilitate its transport to the nucleus and other organelles, influencing its subcellular distribution and biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with bromine and chlorine sources. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted imidazo[1,2-a]pyrazines, while oxidation can lead to the formation of imidazo[1,2-a]pyrazine N-oxides .
Aplicaciones Científicas De Investigación
3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine: This compound has a similar structure but with different positions of the bromine and chlorine atoms.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds share the imidazo[1,2-a] core but have different substituents and are
Propiedades
IUPAC Name |
3-bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-5(8)12-3-2-10-6(9)7(12)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKMUXRBIBCNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C(C2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)
![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)




![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)
![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)
